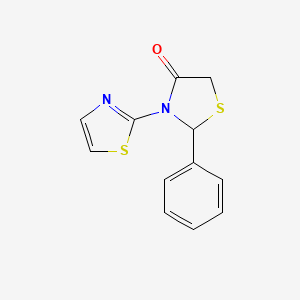![molecular formula C18H40O2P2 B14009482 1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane CAS No. 4141-63-3](/img/structure/B14009482.png)
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane is a chemical compound with the molecular formula C18H40O2P2 and a molecular weight of 350.457 g/mol . It is known for its unique structure, which includes two phosphoryl groups attached to a butyl chain. This compound has a density of 0.937 g/cm³ and a boiling point of 534.2°C at 760 mmHg .
Preparation Methods
The synthesis of 1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane involves the reaction of dibutylphosphine oxide with butyl bromide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane can be compared with similar compounds such as:
1,2-Bis(dibutylphosphinoyl)ethane: Similar structure but with two phosphoryl groups attached to an ethane backbone.
Tetrabutylethylendiphosphindioxid: Contains four butyl groups and two phosphoryl groups attached to an ethylene backbone.
Dibutylphosphinoethane: Lacks the additional butyl groups and has a simpler structure.
The uniqueness of this compound lies in its specific arrangement of butyl and phosphoryl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
4141-63-3 |
|---|---|
Molecular Formula |
C18H40O2P2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[butyl(2-dibutylphosphorylethyl)phosphoryl]butane |
InChI |
InChI=1S/C18H40O2P2/c1-5-9-13-21(19,14-10-6-2)17-18-22(20,15-11-7-3)16-12-8-4/h5-18H2,1-4H3 |
InChI Key |
XFXTZEPJOXEMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CCP(=O)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


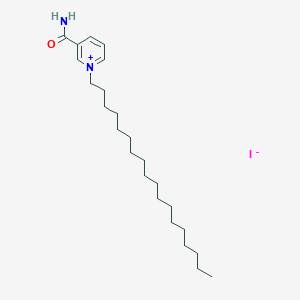
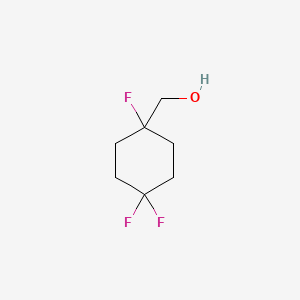

![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
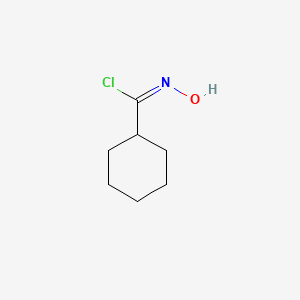
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
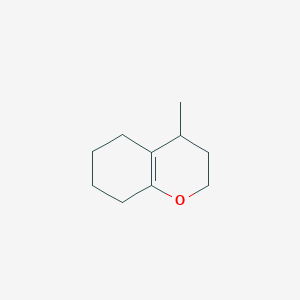
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
